4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
2-BR-4-(((3-(2-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, a mercapto group, and a triazole ring
Preparation Methods
The synthesis of 2-BR-4-(((3-(2-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Bromination: The bromine atom is added through an electrophilic bromination reaction.
Mercapto Group Addition: The mercapto group is introduced using thiol reagents under basic conditions.
Methoxylation: The methoxy group is added through a methylation reaction using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-BR-4-(((3-(2-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-BR-4-(((3-(2-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its specific functional groups.
Industrial Applications: It may be used in the development of new catalysts or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-BR-4-(((3-(2-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling proteins.
Comparison with Similar Compounds
Similar compounds to 2-BR-4-(((3-(2-F-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL include other triazole-containing compounds, such as:
1,2,4-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.
Fluorophenyl Triazoles: Compounds with similar fluorophenyl groups but different substituents on the triazole ring.
Brominated Phenols: Compounds with bromine atoms and phenol groups, used in various chemical syntheses.
Properties
CAS No. |
677738-00-0 |
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Molecular Formula |
C16H12BrFN4O2S |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrFN4O2S/c1-24-13-7-9(6-11(17)14(13)23)8-19-22-15(20-21-16(22)25)10-4-2-3-5-12(10)18/h2-8,23H,1H3,(H,21,25)/b19-8+ |
InChI Key |
DDHSMYXINOFXSY-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Br)O |
Origin of Product |
United States |
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